Cas no 2228575-65-1 (2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride)
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride
- EN300-2004595
- 2228575-65-1
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- Inchi: 1S/C7H11ClN2O2S/c1-6-7(5-10(2)9-6)3-4-13(8,11)12/h5H,3-4H2,1-2H3
- InChI Key: ICZNMFAAAGEBJL-UHFFFAOYSA-N
- SMILES: ClS(CCC1=CN(C)N=C1C)(=O)=O
Computed Properties
- Exact Mass: 222.0229765g/mol
- Monoisotopic Mass: 222.0229765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 60.3Ų
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004595-0.05g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 0.05g |
$1212.0 | 2023-09-16 | ||
| Enamine | EN300-2004595-0.1g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 0.1g |
$1269.0 | 2023-09-16 | ||
| Enamine | EN300-2004595-0.25g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 0.25g |
$1328.0 | 2023-09-16 | ||
| Enamine | EN300-2004595-0.5g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 0.5g |
$1385.0 | 2023-09-16 | ||
| Enamine | EN300-2004595-1.0g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 1g |
$1442.0 | 2023-05-26 | ||
| Enamine | EN300-2004595-2.5g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 2.5g |
$2828.0 | 2023-09-16 | ||
| Enamine | EN300-2004595-5.0g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 5g |
$4184.0 | 2023-05-26 | ||
| Enamine | EN300-2004595-10.0g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 10g |
$6205.0 | 2023-05-26 | ||
| Enamine | EN300-2004595-1g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 1g |
$1442.0 | 2023-09-16 | ||
| Enamine | EN300-2004595-5g |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride |
2228575-65-1 | 5g |
$4184.0 | 2023-09-16 |
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride
Comprehensive Overview of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride (CAS No. 2228575-65-1)
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride (CAS No. 2228575-65-1) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its pyrazole and sulfonyl chloride functional groups, is increasingly sought after for its role in cross-coupling reactions and as a building block for bioactive molecules. Its unique structure makes it a valuable intermediate in the development of small-molecule inhibitors and drug candidates, aligning with current trends in precision medicine and targeted therapy.
The growing interest in heterocyclic compounds like 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride stems from their versatility in medicinal chemistry. Researchers are particularly focused on its potential in designing kinase inhibitors, a hot topic in cancer research and autoimmune disease therapeutics. The compound’s reactivity with amines and alcohols to form sulfonamides or sulfonate esters further expands its utility in high-throughput screening and combinatorial chemistry. These attributes have propelled its demand in biotech and pharmaceutical R&D pipelines.
From a synthetic perspective, CAS No. 2228575-65-1 is often employed in peptide modification and proteomics studies. Its sulfonyl chloride group enables efficient conjugation with biomolecules, making it a key player in bioconjugation techniques. This aligns with the rising popularity of ADC (antibody-drug conjugate) development and click chemistry, where precise molecular linkages are critical. Users searching for “sulfonyl chloride applications” or “pyrazole derivatives in drug discovery” will find this compound highly relevant to their queries.
In the context of green chemistry, innovations in the synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride emphasize atom economy and reduced waste. Recent publications highlight optimized routes using catalytic methods, addressing the industry’s shift toward sustainable practices. This resonates with search trends around “eco-friendly chemical synthesis” and “green solvents for organic reactions.” Additionally, its stability under controlled conditions makes it a practical choice for industrial-scale production.
Analytical characterization of CAS No. 2228575-65-1 typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry, ensuring compliance with quality standards. These protocols cater to laboratories focused on QC/QA and regulatory compliance, topics frequently searched by process chemists and analytical scientists. The compound’s MSDS and handling guidelines are also critical for safe utilization, though it falls outside restricted categories.
Looking ahead, 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is poised to play a pivotal role in next-generation therapeutics, particularly in fragment-based drug design. Its compatibility with automated synthesis platforms and AI-driven molecular modeling tools further enhances its appeal. As the scientific community explores polypharmacology and multi-target agents, this compound’s modularity positions it as a cornerstone for innovation.
In summary, CAS No. 2228575-65-1 exemplifies the intersection of structural complexity and functional adaptability, meeting the demands of modern chemical biology and material science. Its integration into cutting-edge research underscores its importance as a high-value intermediate, while its alignment with industry trends ensures sustained relevance in both academic and commercial spheres.
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